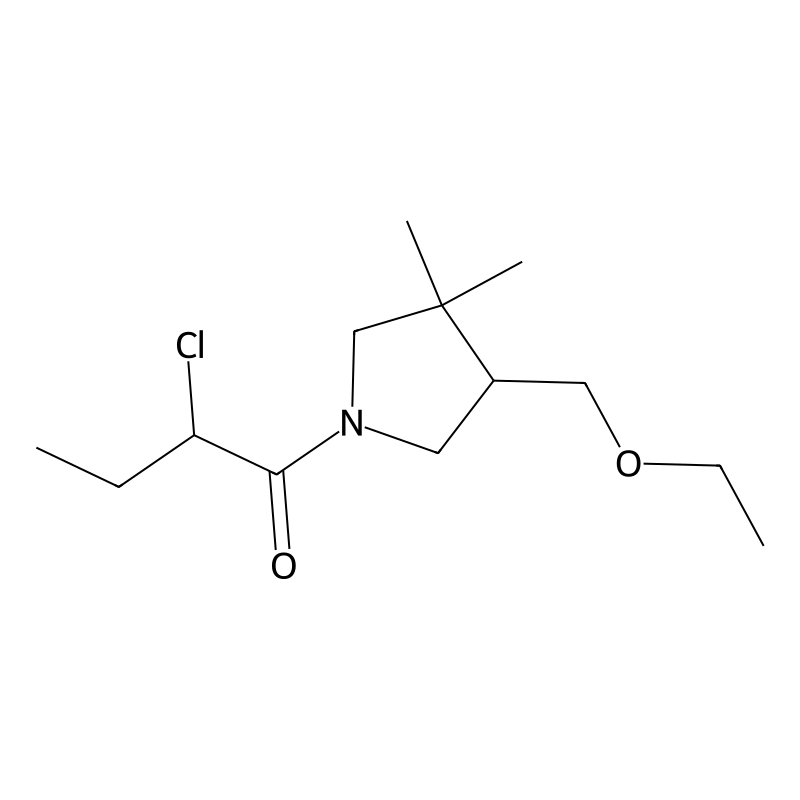

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Antidepressant Molecules

Scientific Field: Medicinal Chemistry

Summary of the Application: This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures.

Synthesis of Chiral Drug Intermediates

Scientific Field: Biocatalysis

Summary of the Application: This compound is used in the synthesis of chiral drug intermediates via biocatalysis.

2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound classified as a chloro ketone. This compound features a butanone backbone substituted with a chloro group and a pyrrolidine moiety, which contributes to its structural complexity. The presence of the ethoxymethyl and dimethyl groups enhances its lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common reagents for this transformation include potassium permanganate or chromium trioxide.

- Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols when reacted with nucleophiles in the presence of a base.

Research indicates that compounds similar to 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one may exhibit various biological activities. These could include interactions with neurotransmitter systems, potential analgesic effects, or other pharmacological properties relevant to drug development. The specific biological activity of this compound would need to be evaluated through empirical studies.

The synthesis of 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one typically involves:

- Starting Materials: The synthesis begins with commercially available butanones and pyrrolidine derivatives.

- Reaction Conditions: A chlorination step is often employed, where the appropriate butanone derivative is treated with chlorinating agents under controlled conditions. Bases such as sodium hydroxide may be used to facilitate nucleophilic substitution.

- Purification: Following the reaction, purification techniques such as chromatography may be applied to isolate the desired product with high purity.

The potential applications of 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one include:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.

- Organic Synthesis: Utilized in the preparation of various chemical entities due to its reactive functional groups.

- Research

Interaction studies for 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one would focus on its binding affinity and activity against specific biological targets. These studies typically involve:

- In vitro assays to assess the compound's effects on enzyme activity or receptor binding.

- In vivo models to evaluate pharmacokinetics and pharmacodynamics.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural features with 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one | Contains a chloro group and isoquinoline structure | Potential neuroactive properties |

| 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one | Features a bicyclic structure | May exhibit different receptor interactions |

| 2-Chloro-N,N-diethylbutanamide | Contains an amide group | Different reactivity due to amide presence |

Uniqueness

The uniqueness of 2-chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one lies in its specific combination of functional groups and structural configuration, which may confer distinct reactivity patterns and biological activities compared to its analogs. Its ethoxymethyl substitution enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.